molecular formula C9H18N2O4 B1432271 2-(Pyrrolidin-1-yl)propan-1-amine oxalate CAS No. 2034207-82-2

2-(Pyrrolidin-1-yl)propan-1-amine oxalate

Cat. No.: B1432271
CAS No.: 2034207-82-2
M. Wt: 218.25 g/mol
InChI Key: AKKMGNNVBBWCSU-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)propan-1-amine oxalate is a chemical compound with the molecular formula C7H16N2.C2H2O4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical applications .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(Pyrrolidin-1-yl)propan-1-amine oxalate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters . This interaction can lead to the inhibition of the enzyme, thereby affecting neurotransmitter levels in the brain. Additionally, this compound can bind to various receptors, modulating their activity and influencing cellular signaling pathways .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in neurotransmitter synthesis and degradation . This compound can also modulate cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with monoamine oxidase leads to enzyme inhibition, resulting in increased levels of neurotransmitters . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are essential for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate neurotransmitter levels and influence behavior without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, such as neurotoxicity and organ damage . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and cytochrome P450, influencing their activity and altering metabolic flux . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis . Understanding these metabolic pathways is essential for predicting the compound’s effects and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. It can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus . These distribution patterns are important for understanding the compound’s cellular effects and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications . This localization can influence its activity and function, as well as its interactions with other biomolecules . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)propan-1-amine oxalate typically involves the reaction of pyrrolidine with propan-1-amine under controlled conditions. The reaction is carried out in the presence of oxalic acid, which acts as a catalyst and helps in the formation of the oxalate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)propan-1-amine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Comparison with Similar Compounds

Properties

IUPAC Name

oxalic acid;2-pyrrolidin-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.C2H2O4/c1-7(6-8)9-4-2-3-5-9;3-1(4)2(5)6/h7H,2-6,8H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKMGNNVBBWCSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1CCCC1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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